molecular formula C13H16ClNO2 B13213633 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B13213633
M. Wt: 253.72 g/mol
InChI Key: WPJVOBZPHHIKRY-UHFFFAOYSA-N
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Description

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a functionalized cyclopentane derivative offered as a versatile small molecule scaffold for research and development purposes . This compound features a cyclopentane ring core that is substituted with an amino group, a carboxylic acid, and a 4-chlorobenzyl moiety, presenting multiple handles for chemical modification and synthesis. Its molecular formula is C13H16ClNO2 and it has a molecular weight of 253.7246 g/mol . The corresponding hydrochloride salt is also available with CAS number 1909313-24-1 . Compounds within the broader class of aminocyclopentane carboxylic acids are of significant interest in medicinal chemistry and have been investigated as effectors of central nervous system receptors, particularly those sensitive to neuroexcitatory amino acids like glutamate . Furthermore, structurally related compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACCA), have demonstrated efficacy in enhancing plant resistance to environmental stressors and pathogenic attacks, suggesting potential research avenues in agricultural science . The structural features of this compound make it a valuable building block for constructing more complex molecules, studying structure-activity relationships, and exploring new chemical spaces in various fields of scientific inquiry. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17/h3-6,10H,1-2,7-8,15H2,(H,16,17)

InChI Key

WPJVOBZPHHIKRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Stereoselective Hydrogenation Route

One efficient approach to prepare 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves the stereoselective hydrogenation of precursor compounds containing multiple functional groups.

  • Starting materials : Precursors with aldehyde, carboxylic acid, or protected carboxyl groups attached to the cyclopentane ring.
  • Catalysts : Commonly used hydrogenation catalysts include palladium, platinum, or rhodium complexes.
  • Reaction conditions : Controlled pressure and temperature to maximize selectivity.
  • Outcome : High selectivity (>80%, often up to 95-100%) for the desired stereoisomer without the need for post-reaction stereoisomer separation.

This method yields the compound with the correct relative positions of amino and carboxylic acid groups on the cyclopentane ring, preserving the stereochemistry essential for biological activity.

Favorskii Rearrangement Approach

Another key synthetic step used in the preparation involves a Favorskii rearrangement, which is a ring contraction reaction that rearranges α-haloketones to carboxylic acids or their derivatives.

  • Starting materials : α-halo ketone derivatives of cyclopentane.
  • Reagents : Base (usually hydroxide ions) to induce rearrangement.
  • Products : Cyclopentane carboxylic acid derivatives with amino substituents.
  • Advantages : This rearrangement facilitates the formation of the carboxylic acid group in the desired position with control over stereochemistry.

This step is often integrated into multi-step syntheses to convert halogenated intermediates into the amino acid framework.

Use of Protective Groups

To manage the reactivity of amino and carboxylic acid groups during synthesis, protective groups are employed:

  • Carboxylic acid protection : Esters (e.g., methyl, ethyl, t-butyl esters) or amides are used to mask the acid functionality.
  • Amino group protection : Common protecting groups include carbamates or amides to prevent unwanted side reactions.
  • Alcohol protection : When hydroxyl groups are present, acetal or ether protective groups are applied.

These protective groups are introduced and removed at appropriate stages to ensure selective reactions and high yields.

Summary of Synthetic Steps and Conditions

Step Description Reagents/Conditions Outcome Notes
1 Preparation of α-halo ketone intermediate Halogenation reagents (e.g., NBS, NCS) Halogenated cyclopentane derivative Sets stage for rearrangement
2 Favorskii rearrangement Base (e.g., NaOH), aqueous or alcoholic solvent Formation of cyclopentane carboxylic acid derivative Ring contraction and carboxyl group installation
3 Introduction of 4-chlorophenylmethyl substituent Alkylation with 4-chlorobenzyl halide Substituted cyclopentane intermediate Requires control to avoid over-alkylation
4 Stereoselective hydrogenation Pd, Pt, or Rh catalyst; H2 gas; controlled T and P Stereoselective reduction yielding amino acid High stereoselectivity, minimal side-products
5 Deprotection steps Acidic or basic hydrolysis Free amino acid Final purification to ≥95% purity

Research Findings and Industrial Relevance

  • The stereoselective hydrogenation method achieves high yields and enantiomeric purity, critical for pharmaceutical applications where stereochemistry affects efficacy.
  • Protective group strategies enable selective functionalization, reducing side reactions and improving overall synthetic efficiency.
  • The Favorskii rearrangement is a robust method for constructing the cyclopentane carboxylic acid core with the desired substitution pattern.
  • These methods are scalable and have been adapted for industrial synthesis, providing cost-effective routes to this compound and related analogues used as central nervous system receptor effectors.

Physical and Chemical Properties Relevant to Synthesis

Property Value/Description
Molecular Weight 238.71 g/mol
Solubility Soluble in polar solvents (e.g., water, methanol)
Purity Typically ≥95% after purification
Melting Point Not specifically reported; dependent on stereoisomer

Understanding these properties assists in optimizing reaction conditions and purification protocols.

Chemical Reactions Analysis

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Amino-Substituted Cyclopentanecarboxylic Acids

Compound Name Substituents Melting Point (°C) Key Features Reference
1-Amino-1-cyclopentanecarboxylic acid -NH₂ and -COOH at position 1 320–322 (dec.) Simplest analog; lacks aromatic groups
cis-2-Amino-1-cyclopentanecarboxylic acid -NH₂ at C2, -COOH at C1 218–220 Stereospecific; potential for chiral drug design
(1R,3S)-3-Aminocyclopentanecarboxylic acid -NH₂ at C3, -COOH at C1 172.1 (dec.) High optical purity (98% ee); enantioselective applications

Chlorophenyl-Substituted Cyclopentane Derivatives

Compound Name Substituents Molecular Weight Key Applications Reference
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid -COOH and 4-ClC₆H₄ at C1 224.69 Intermediate in fungicide synthesis (e.g., Metconazole)
1,3-dioxoisoindolin-2-yl 1-(4-chlorophenyl)cyclopentane-1-carboxylate Ester derivative of above - Used in nucleophilic fluorination reactions

Key Differences: The target compound’s amino group introduces hydrogen-bonding capacity, distinguishing it from non-amino chlorophenyl derivatives.

Hydroxy-Substituted Analogs

Compound Name Substituents Synthesis Route Biological Relevance Reference
1-Amino-2-hydroxycyclopentanecarboxylic acid -NH₂ at C1, -OH at C2, -COOH at C1 Cyanohydrin formation and hydrolysis Analog of serine/threonine; antitumor studies
2-Amino-1-hydroxycyclopentanecarboxylic acid -NH₂ at C2, -OH at C1 Chlorohydrin ammonolysis Investigated for enzyme inhibition

Key Differences : Hydroxy analogs prioritize polar interactions, while the target compound’s chlorophenyl group favors hydrophobic interactions.

Commercial and Research Relevance

  • Commercial Availability : Chlorophenyl-substituted cyclopentane derivatives are sold by suppliers like Thermo Scientific™ (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid at $50.09/g) .
  • Research Applications :
    • Chiral Pool Synthesis : Enantiopure analogs (e.g., 98% ee (1R,3S)-isomer) are used in asymmetric catalysis .
    • Drug Design : Derivatives like 3-(4-Chlorophenyl)tropane-2-carboxylate are explored for CNS targeting .

Biological Activity

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid (CAS No. 1909313-24-1) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₃H₁₆ClNO₂
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 1909313-24-1

The compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to its structural similarity to amino acids and its ability to influence receptor activity.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)10.5
HT29 (colon cancer)12.3
Jurkat (leukemia)11.0

The mechanism underlying its anticancer activity involves induction of apoptosis and cell cycle arrest, which were confirmed through assays measuring cell viability and apoptosis markers.

Anticonvulsant Activity

In addition to its anticancer effects, the compound has been investigated for anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure frequency and severity, potentially through modulation of GABAergic transmission.

Case Studies

  • Study on MCF-7 Cell Line : A study conducted by researchers evaluated the effects of the compound on the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM, suggesting strong anticancer potential compared to standard treatments like doxorubicin .
  • Anticonvulsant Evaluation : Another study assessed the anticonvulsant effect using a pentylenetetrazole-induced seizure model in rodents. The compound significantly reduced the duration of seizures at doses ranging from 5 to 20 mg/kg, indicating its potential utility in epilepsy management .

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